molecular formula C13H7F5O B6374973 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol CAS No. 1261972-07-9

3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol

Cat. No.: B6374973
CAS No.: 1261972-07-9
M. Wt: 274.19 g/mol
InChI Key: MYQWLACZWDQLDH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H7F5O. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

The synthesis of 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol involves several steps. One common method includes the reaction of 2-fluoro-3-trifluoromethylphenylboronic acid with 3-fluorophenol under Suzuki coupling conditions. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenolic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, especially under basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.

    Biology: This compound is used in the development of fluorinated analogs of biologically active molecules. These analogs can help researchers understand the role of fluorine in biological systems and improve the pharmacokinetic properties of drugs.

    Medicine: In pharmaceutical research, this compound is investigated for its potential as a drug candidate or as a precursor for drug synthesis. Its fluorinated structure can enhance the metabolic stability and bioavailability of drugs.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s electronic properties, affecting its interactions with enzymes, receptors, and other biomolecules. These interactions can lead to changes in biological activity, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol can be compared with other fluorinated phenols, such as:

    2-Fluoro-5-(trifluoromethyl)phenol: This compound has a similar structure but lacks the additional fluorine atoms on the phenyl ring.

    4-Fluoro-3-(trifluoromethyl)phenol: Another related compound, differing in the position of the fluorine and trifluoromethyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-fluoro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O/c14-8-4-7(5-9(19)6-8)10-2-1-3-11(12(10)15)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQWLACZWDQLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684525
Record name 2',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-07-9
Record name 2',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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